molecular formula C13H8FNO5 B6391559 5-(3-Carboxy-5-fluorophenyl)-2-hydroxynicotinic acid CAS No. 1261943-52-5

5-(3-Carboxy-5-fluorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6391559
CAS No.: 1261943-52-5
M. Wt: 277.20 g/mol
InChI Key: WUSBNOGXKBLEDJ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a carboxyl group, a fluorine atom, and a hydroxyl group attached to a nicotinic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxynicotinic acid typically involves multi-step organic synthesis. One common method includes the reaction of 3-carboxy-5-fluorophenylboronic acid with 2-hydroxynicotinic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-5-fluorophenyl)-2-hydroxynicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3-Carboxy-5-fluorophenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme kinetics and receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-selective inhibitor of the enzyme cyclooxygenase (COX), binding to the active site and inhibiting its activity. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. Additionally, it may interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Carboxy-5-fluorophenyl)-2-hydroxypyrimidine
  • 3-Carboxy-5-fluorophenylboronic acid
  • 5-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid

Uniqueness

5-(3-Carboxy-5-fluorophenyl)-2-hydroxynicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(3-carboxy-5-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-9-2-6(1-7(3-9)12(17)18)8-4-10(13(19)20)11(16)15-5-8/h1-5H,(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSBNOGXKBLEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687870
Record name 5-(3-Carboxy-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-52-5
Record name 5-(3-Carboxy-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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